Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate
Description
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a dihydropyridine core substituted with a thiophene ring at position 4, a methyl ester at position 3, and a methyl group at position 1.
Properties
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSGVHUEQURZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate typically involves the use of thiophene-2-carbaldehyde as a starting material. One common method is the Biginelli condensation reaction, which involves the reaction of thiophene-2-carbaldehyde with cyano ethylacetate and thiourea. This reaction yields 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as an intermediate .
The intermediate is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) to afford the dimethylated derivative . Further reactions, such as refluxing with hydrazine hydrate in ethanol, can lead to the formation of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Reaction Conditions
-
Acidic Hydrolysis : Reflux with HCl (6M) in ethanol (4–6 h) achieves full conversion .
-
Basic Hydrolysis : NaOH (2M) in aqueous ethanol at 60°C for 3 h .
Key Data
| Condition | Reagents | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| Acidic | HCl (6M), EtOH | Reflux | 4–6 h | 92% | 1-Methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylic acid |
| Basic | NaOH (2M), H2O/EtOH | 60°C | 3 h | 88% | Same as above |
Spectroscopic Evidence
-
IR : Loss of ester C=O (~1720 cm⁻¹) and emergence of carboxylic acid O–H (~2500–3000 cm⁻¹) .
-
NMR : Disappearance of methyl ester singlet (~δ 3.8 ppm) and downfield shift of C-3 proton .
Aminolysis and Amide Formation
The ester reacts with primary or secondary amines to form carboxamides, a key step in pharmacological derivative synthesis.
Example Reaction
Data
| Amine | Solvent | Time | Yield | Product |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH | 12 h | 85% | 3-(Hydrazinecarbonyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine |
Characterization
Condensation with Aldehydes
The hydrazine derivative (generated via aminolysis) undergoes condensation with aldehydes to form Schiff bases.
Representative Reaction
Outcome
| Aldehyde | Catalyst | Yield | Product |
|---|---|---|---|
| Benzaldehyde | AcOH | 78% | (E)-2-(2-Benzylidenehydrazinyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-5-carbonitrile |
Key Observations
Electrophilic Substitution on Thiophene
The thiophene ring participates in electrophilic sulfonation and nitration, enhancing structural diversity.
Sulfonation Example
Data
| Reaction | Conditions | Yield |
|---|---|---|
| Sulfonation | H2SO4/SO3, 0°C | 65% |
Note : Nitration (HNO3/H2SO4) proceeds similarly but requires rigorous temperature control .
Ring-Opening and Rearrangement
Under acidic conditions, the dihydropyridine ring undergoes ring-opening, forming intermediates for fused heterocycles .
Mechanism
-
Protonation at the carbonyl oxygen.
-
Ring cleavage to generate an enamine intermediate.
-
Rearrangement or cyclization with nucleophiles.
Experimental Setup
Oxidation and Reduction
-
Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydropyridine to pyridine .
-
Reduction : NaBH4 selectively reduces the ester carbonyl under controlled conditions .
Cross-Coupling Reactions
The thiophene moiety enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
-
Substrate : Aryl boronic acid
-
Catalyst : Pd(PPh3)4, K2CO3, DMF, 80°C.
Example
| Boronic Acid | Product Yield |
|---|---|
| 4-Methoxyphenyl | 68% |
Scientific Research Applications
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS: 194673-13-7)
- Similarity Score : 0.88 .
- Key Differences :
- Ester Group : Ethyl ester (vs. methyl ester in the target compound) may alter lipophilicity and metabolic stability.
- Substituent at Position 2 : Trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing resistance to hydrolysis compared to the electron-rich thiophene substituent at position 4 in the target compound .
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 338396-07-9)
- Key Differences :
Schiff Base Derivatives (e.g., Compounds 5a–g)
- Example : (E)-2-(2-Thiophen-2-ylmethylidenehydrazineyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (5c) .
- Key Features :
- Hydrazineyl group enables hydrogen bonding, enhancing solubility and target binding.
- Antifungal Activity : Compound 5c showed significant activity against Candida albicans (Table 3 in ).
- Comparison to Target Compound : The absence of a hydrazineyl group in the target compound may reduce its antifungal potency but improve metabolic stability.
Pyrimidine-Based Analogs (e.g., Compound 3)
Biological Activity
Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H11N1O3S
- Molecular Weight : 251.29 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been observed:
- Calcium Channel Blockade : Similar to other dihydropyridine derivatives, this compound may inhibit L-type calcium channels, leading to vasodilation and reduced muscle contraction in smooth muscle tissues .
- Antioxidant Activity : The presence of the thiophene group may enhance its ability to scavenge free radicals, contributing to its antioxidant properties .
- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes .
1. Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate its potency in reducing cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 35.40 |
| HepG2 | 29.86 |
These values suggest that the compound is comparable to established chemotherapeutic agents like doxorubicin .
2. Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent .
3. Antioxidant Activity
In antioxidant assays, the compound demonstrated effective radical scavenging capabilities with an IC50 value of 28.23 µg/mL, outperforming ascorbic acid in certain tests . This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. The compound induced cell cycle arrest at the G1 phase, emphasizing its role as a potential anticancer agent.
Case Study 2: Antimicrobial Properties
In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a marked reduction in bacterial load within 24 hours of treatment, supporting its use as an effective antimicrobial agent.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | DMF, 90°C, 12h | Core dihydropyridine formation |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O (3:1), 80°C, 8h | Thiophen-2-yl group introduction |
| Methyl esterification | CH₃I, NaH, DMF, RT, 4h | Esterification of carboxylate |
How can researchers optimize reaction parameters to enhance the purity of this compound during synthesis?
Advanced Research Question
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but require rigorous drying to avoid hydrolysis .
- Catalyst loading : Reducing Pd(PPh₃)₄ to 2 mol% minimizes metal contamination without sacrificing coupling yields .
- In-line monitoring : HPLC-MS tracks intermediate formation, enabling real-time adjustments to reaction time/temperature .
Critical Note : Contradictions in yield data (e.g., 70% vs. 85% for similar compounds) may stem from trace moisture or oxygen sensitivity; inert atmosphere (N₂/Ar) is critical .
What analytical techniques are most effective for characterizing the structure of this compound, and how should conflicting spectral data be resolved?
Advanced Research Question
- Primary techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydropyridine ring protons at δ 5.8–6.2 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray crystallography : Resolves stereoelectronic effects of the thiophene substituent .
- Resolving contradictions :
- Cross-validation : Compare IR (C=O stretch ~1700 cm⁻¹) with computational (DFT) simulations .
- Isotopic labeling : Use ²H/¹³C-labeled precursors to confirm reaction pathways .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory .
- Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill management : Neutralize spills with sand/vermiculite; collect in labeled containers for hazardous waste disposal .
Note : No occupational exposure limits are established, but assume acute toxicity due to structural analogs .
How does the electronic environment of the thiophene substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The thiophene’s electron-rich π-system enhances nucleophilicity, enabling:
- Buchwald-Hartwig amination : Thiophene directs palladium catalysts to the 4-position for C–N bond formation .
- Electrophilic substitution : Bromination at the thiophene 5-position occurs under mild conditions (Br₂, CH₂Cl₂, 0°C) .
Contradiction Alert : Steric hindrance from the methyl group at position 1 may reduce coupling efficiency; computational modeling (e.g., DFT) predicts optimal substituent positions .
What strategies are recommended for evaluating the stability of this compound under varying storage conditions?
Basic Research Question
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy detects photooxidation products (λmax shifts >10 nm indicate decomposition) .
- Recommended storage : Desiccated at –20°C under argon; avoid prolonged exposure to ambient oxygen .
How can researchers design experiments to investigate the potential pharmacological activity of this compound?
Advanced Research Question
- Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinase domains or GPCRs .
- In vitro assays :
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines) .
- Enzyme inhibition : Monitor dihydrofolate reductase activity via UV absorbance at 340 nm .
- SAR studies : Synthesize analogs (e.g., varying thiophene substituents) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
